Chrysophanol 8-O-glucoside
Overview
Description
Mechanism of Action
Chrysophanol 8-O-glucoside
, also known as Pulmatin , is a glycosylated chrysophanol, an anthraquinone derivative isolated from rhubarb . This compound has been studied for its various biological effects, particularly in the context of liver health .
Target of Action
The primary targets of this compound are hepatic stellate cells (HSCs) and liver-resident macrophages . HSCs play a crucial role in liver fibrosis, while liver-resident macrophages are key players in the inflammatory response .
Mode of Action
This compound interacts with its targets by inhibiting autophagy in HSCs and the inflammatory response in liver-resident macrophages . It also downregulates STAT3 phosphorylation by inhibiting the nuclear translocation of p-STAT3, which is an important mechanism in HSC activation .
Biochemical Pathways
The compound affects several biochemical pathways. It attenuates ROS (Reactive Oxygen Species) generation and inhibits the expression of p-IκB and p-p65, as well as the expression of TNF-α and IL-1β stimulated by LPS in RAW 264.7 cells . Additionally, it alleviates LPS-induced up-regulation of LC3B, p62, ATG5, and Beclin1 by attenuating ROS production and inhibiting MAPK signaling in LX2 cells .
Result of Action
This compound has been found to protect against acute liver injury by inhibiting oxidative stress, inflammation response, and autophagy . It significantly inhibits the protein and mRNA expression of α-SMA and collagen, markers of HSC activation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS) and D-GalN, which can induce acute liver failure (ALF) . The compound’s efficacy in ameliorating LPS/D-GalN-induced liver injury suggests its potential as a therapeutic agent for ALF .
Biochemical Analysis
Biochemical Properties
Chrysophanol 8-O-glucoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit autophagy in hepatic stellate cells . It also has the potential to protect against hepatic fibrosis through STAT3 signaling .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to ameliorate lipopolysaccharide (LPS)/D-GalN-induced liver injury .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the expression of p-IκB and p-p65 as well as the expression of TNF-α and IL-1β stimulated by LPS in RAW 264.7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pulmatin can be extracted from the roots of Rumex acetosa using methanol as a solvent. The dried roots are coarsely powdered and subjected to extraction with methanol using a Soxhlet apparatus. The solvent is then distilled off using a rotary evaporator under reduced pressure at approximately 40°C to obtain a crude methanolic extract .
Industrial Production Methods
While specific industrial production methods for Pulmatin are not extensively documented, the extraction process from natural sources like Rumex acetosa remains a primary method. The use of advanced chromatographic techniques ensures the purity and isolation of Pulmatin from the crude extract.
Chemical Reactions Analysis
Types of Reactions
Pulmatin undergoes various chemical reactions, including:
Oxidation: Pulmatin can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of anthraquinone derivatives.
Substitution: Pulmatin can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pulmatin, which can have different biological activities and properties.
Scientific Research Applications
Pulmatin has diverse scientific research applications, including:
Chemistry: Used as a reference compound in the study of anthraquinone glycosides.
Biology: Investigated for its elastase inhibition activity and potential anti-inflammatory properties.
Industry: Utilized in the development of personal care products due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Chrysophanol: An anthraquinone derivative with similar biological activities.
Emodin: Another anthraquinone glycoside with anti-inflammatory and anti-cancer properties.
Aloe-emodin: Known for its laxative and anti-cancer effects.
Uniqueness of Pulmatin
Pulmatin is unique due to its specific glycosidic linkage and its moderate elastase inhibition activity, which distinguishes it from other anthraquinone derivatives.
Properties
IUPAC Name |
1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMOMSNMMDMSRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chrysophanein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13241-28-6 | |
Record name | Chrysophanein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 - 249 °C | |
Record name | Chrysophanein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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